1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene is an organic compound belonging to the class of phenylpropanes It is characterized by a benzene ring substituted with a tetraethylene glycol chain and a methyl group
Preparation Methods
The synthesis of 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene typically involves the functionalization of tetraethylene glycol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in a mixture of tetrahydrofuran and water at room temperature, yielding the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with phospholipase A2 and signal peptidase I, affecting their activity . These interactions can influence various biological processes, although the exact pathways and effects are still under investigation.
Comparison with Similar Compounds
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene can be compared with similar compounds such as:
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound has similar ether linkages but differs in its carboxylic acid functional group.
Tetraethylene glycol p-toluenesulfonate: This compound shares the tetraethylene glycol chain but has a different sulfonate group.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: This compound has a similar structure but includes a bromoethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and applications.
Properties
CAS No. |
110891-32-2 |
---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4-methylbenzene |
InChI |
InChI=1S/C14H22O4/c1-13-3-5-14(6-4-13)18-12-11-17-10-9-16-8-7-15-2/h3-6H,7-12H2,1-2H3 |
InChI Key |
YRPYJMLGONVBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.